5-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship (SAR)

Researchers requiring reproducible kinase inhibitor SAR need building blocks with exact substitution patterns. Generic thiophene-triazole analogs introduce uncontrolled variables. This compound delivers the precise N1-methyl, C3-isobutyl 1,2,4-triazole connectivity for ATP-site hinge binding. ≥98% purity eliminates assay artifacts; free 2-amine enables amide coupling or Buchwald-Hartwig diversification; scaffold class achieves PI3Kα Ki 1.7 nM (255-fold mTOR selectivity). For focused library synthesis targeting Syk, GSK-3, or Aurora kinases. Research-use-only; ships globally.

Molecular Formula C11H16N4S
Molecular Weight 236.34 g/mol
Cat. No. B13626861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
Molecular FormulaC11H16N4S
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN(C(=N1)C2=CC=C(S2)N)C
InChIInChI=1S/C11H16N4S/c1-7(2)6-10-13-11(15(3)14-10)8-4-5-9(12)16-8/h4-5,7H,6,12H2,1-3H3
InChIKeyKDWPNKHSOUGXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine – Structural Identity, Physicochemical Baseline, and Procurement Specifications


5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine (CAS 1343853-04-2) is a heterocyclic building block comprising a 2-aminothiophene ring directly linked at the 5-position to a 1,2,4-triazole core that bears an N1-methyl substituent and a C3-isobutyl side chain . Its molecular formula is C₁₁H₁₆N₄S (MW 236.34 g/mol), and the canonical SMILES is CC(C)CC1=NN(C)C(C2=CC=C(N)S2)=N1 . The compound belongs to the broader class of thiophene-linked 1,2,4-triazoles, a scaffold that has been actively pursued in medicinal chemistry for kinase inhibition, antimicrobial, and immunomodulatory applications [1]. Commercially, the compound is available at ≥97% purity from multiple suppliers, and it is classified as a research chemical not intended for therapeutic, food, cosmetic, or consumer product use .

Substitution pattern Unique 5-(triazol-5-yl)thiophen-2-amine core with N1-methyl and C3-isobutyl ensures SAR reproducibility
Procurement Available from multiple suppliers as a research chemical with consistent high purity
Lead generation fit Scaffold validated in kinase inhibitor and antimicrobial hit-to-lead programs

Why In-Class Substitution of 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine Carries Unacceptable Risk for Reproducible Research


Although numerous thiophene–1,2,4-triazole hybrid molecules exist, the precise connectivity and substitution pattern of this compound—specifically the 5-(1,2,4-triazol-5-yl)thiophen-2-amine core with an N1-methyl and C3-isobutyl arrangement—creates a unique steric, electronic, and hydrogen-bonding profile that cannot be replicated by simpler or regioisomeric analogs [1]. In the thiophene–triazole kinase inhibitor series, even minor changes in triazole N-substitution or the position of the amine on the thiophene ring have been shown to drastically alter PI3K isoform selectivity and mTOR counter-selectivity; for example, optimization of the C-4 phenyl group and the triazole placement in tetra-substituted thiophenes produced a PI3Kα Kᵢ of 1.7 nM with 255-fold selectivity over mTOR, whereas closely related analogues lacking the critical triazole H-bond network lost both potency and selectivity [2]. Consequently, substituting the target compound with a generic ‘thiophene-triazole-amine’—such as the 3-yl or 4-yl thiophene isomers or N-unsubstituted triazole variants—introduces an uncontrolled variable that can undermine SAR conclusions, assay reproducibility, and downstream IP integrity. Every procurement decision for this building block should therefore be anchored in the specific substitution pattern documented below.

Regioisomer shift Moving the amine or triazole position may disrupt kinase hinge-binding and reduce target engagement
C3-substitution mismatch Different alkyl or aryl groups at C3 alter logP and TPSA, shifting cell permeability and ADME profile
N1-unsubstituted analog Lack of N1-methyl allows tautomeric exchange and introduces a metabolic soft spot, broadening selectivity

Quantitative Differentiation Evidence for 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine Against Its Closest Structural Comparators


Regioisomeric Differentiation: 5-(Triazol-5-yl)thiophen-2-amine vs. 2-(Triazol-5-yl)thiophen-3-amine Substitution Pattern

The target compound places the primary amine at the thiophene 2-position and the triazole at the thiophene 5-position. Its closest commercially available regioisomer, 2-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine, swaps the amine to the 3-position and the triazole to the 2-position. In the thiophene–triazole PI3K inhibitor class, the position of the amine and the thiophene–triazole connectivity directly control the geometry of the critical hydrogen-bond network with the kinase hinge region; compound 4 in the PI3K series achieved a PI3Kα Kᵢ of 1.7 nM exclusively when the triazole occupied the thiophene 2-position with a specific substitution vector, while regioisomeric shifts abolished hinge binding and reduced potency by >100-fold [1]. Although direct head-to-head data for this specific pair are not published, the documented sensitivity of target engagement to regioisomeric variation makes these two compounds non-interchangeable in any kinase or receptor-binding assay.

Regioisomer impact
Class-level inference
Target: 5-(triazol-5-yl)thiophen-2-amine
Comparator: 2-(triazol-5-yl)thiophen-3-amine
Hinge-binding geometry may differ; regioisomeric shift abolished potency in PI3K series
Head-to-head data not available; class-level SAR only
Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship (SAR)

C3-Isobutyl vs. C3-Unsubstituted or C3-Aryl Triazole: Impact on Lipophilicity and Predicted ADME Profile

The C3-isobutyl substituent on the 1,2,4-triazole ring is a medium-sized branched alkyl group that differentiates this compound from the C3-unsubstituted, C3-methyl, or C3-phenyl triazole-thiophene analogs. Calculated physicochemical parameters illustrate the differential: the target compound has a predicted logP of approximately 2.8–3.1 and a topological polar surface area (TPSA) of ~63 Ų, compared with ~1.9–2.2 and ~70 Ų for the C3-des-methyl analog and ~3.8–4.2 and ~56 Ų for the C3-phenyl analog [1]. In the thiophene–triazole cdk5/p25 inhibitor series, the introduction of a clubbed triazolyl-thiophene with an alkyl substituent produced an IC₅₀ of 46 ± 2 nM, whereas the unsubstituted triazole precursor showed no measurable inhibition at 10 µM, demonstrating that the alkyl group is not merely a passive appendage but a critical determinant of target engagement [2]. While the cdk5/p25 scaffold differs from the target compound, the principle—that the C3-alkyl chain contributes to both lipophilicity-driven membrane permeability and specific hydrophobic pocket occupancy—is directly transferable.

C3 lipophilicity
Class-level inference
Target logP ~2.8–3.1, TPSA ~63 Ų
vs. des-methyl: logP ~1.9–2.2, TPSA ~70 Ų
Isobutyl group tunes logP for cell permeability; >200-fold potency gain in cdk5/p25 series
In silico prediction; alkyl contribution confirmed in enzymatic assay
Drug Discovery ADME Prediction Lead Optimization

N1-Methyl vs. N1-Unsubstituted Triazole: Conformational Constraint and Metabolic Stability

The N1-methyl group on the 1,2,4-triazole ring of this compound eliminates the tautomeric ambiguity of the 1,2,4-triazole N–H and locks the ring into a single, defined conformational state. In the PI3K inhibitor series, the N1-substituted triazole was essential for the precise H-bond donor–acceptor network with the kinase hinge: the triazole N2 acted as an H-bond acceptor for the backbone NH of Val882, while the triazole N4 accepted an H-bond from Asp841, an arrangement that requires the N1 position to be blocked to prevent competing tautomeric interactions that disrupt the network and reduce selectivity for PI3Kα over mTOR [1]. The N1-methyl analog maintained mTOR selectivity of 255-fold (PI3Kα Kᵢ = 1.7 nM vs. mTOR Kᵢ = 434 nM), whereas in related triazole–kinase scaffolds, N1-unsubstituted variants have shown broadened selectivity profiles and increased oxidative metabolism at the free N–H site [2]. Direct comparative metabolic stability data for this compound vs. its N1-H analog are not available; however, the principle that N1-methylation blocks a major site of CYP450-mediated N-oxidation and improves selectivity is well established across the triazole chemotype.

N1-methylation
Class-level inference
N1-methyl: locked conformation, 255× mTOR selectivity
N1-H: tautomeric mixture, reduced selectivity & metabolic stability
Methylation stabilizes kinase hinge binding and blocks CYP-mediated N-oxidation
Comparative metabolic data for this pair not available
Medicinal Chemistry Metabolic Stability Kinase Selectivity

Documented Antimicrobial Class Activity of Thiophene-Linked 1,2,4-Triazoles – Benchmarking the Scaffold

A recent systematic study of 22 thiophene-linked 1,2,4-triazole and condensed triazole derivatives established quantitative antimicrobial and anti-proliferative benchmarks for this chemotype [1]. Among tested compounds, several thiophene–1,2,4-triazole hybrids exhibited potent DNA gyrase inhibition: compound 4b showed an IC₅₀ of 4.84 ± 0.29 µM, and compound 4a gave 5.22 ± 0.13 µM, both superior to the reference inhibitor ciprofloxacin (IC₅₀ = 27.3 ± 0.8 µM) [2]. In anti-proliferative screens, compounds 5e, 6a–e, 7a–d, and 10a demonstrated IC₅₀ values <25 µM against HepG-2 and MCF-7 cancer cell lines [3]. Although the target compound was not directly included in this published panel, its core scaffold—a 2-aminothiophene linked to a 1,2,4-triazole—places it within the same pharmacophoric family, and the presence of the free primary amine on the thiophene provides a synthetic handle for further derivatization that was absent in many of the benchmark compounds. This means the compound serves as a versatile starting point for libraries targeting DNA gyrase or cancer cell lines, with the potential to match or exceed the published IC₅₀ values upon appropriate elaboration.

Scaffold benchmark
Supporting evidence
DNA gyrase IC₅₀ 4.84 µM (lead 4b) vs. ciprofloxacin 27.3 µM
MCF-7 anti-proliferative IC₅₀
Thiophene-triazole chemotype validated for antimicrobial and oncology screening
Class-level data; requires compound-specific validation
Vendor purity
Data to verify
Target: ≥97% (multiple suppliers)
Comparator: 95% or unspecified purity
Higher consistency may reduce downstream purification and impurity interference
Verify latest CoA per supplier
Antimicrobial Research DNA Gyrase Inhibition Anti-Proliferative Screening

Commercially Available Purity Benchmarking: 97–98% Lot-to-Lot Consistency Across Independent Suppliers

Unlike many research chemicals that suffer from variable purity across vendors, 5-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is consistently supplied at ≥97% purity (typically 97–98%) by multiple independent manufacturers, including AKSci (97%) and Fluorochem/Leyan (98%) . By contrast, the commonly used comparator building block 2-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine is typically listed at 95% purity, and the C3-unsubstituted analog 5-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is often supplied with no certificate of analysis (CoA) or at unspecified purity . A 2–3% absolute purity difference may appear modest, but when used as a starting material in multi-step synthesis, a 95% purity building block can introduce up to 5% structurally related impurities that, after 4–5 synthetic steps, accumulate to >20% of the final product mass, complicating bioassay interpretation and requiring extensive preparative HPLC purification. The documented high purity of the target compound thus reduces the hidden cost of downstream purification and minimizes the risk of impurity-driven false positives in biological assays.

Vendor purity
Data to verify
Target: ≥97% (multiple suppliers)
Comparator: 95% or unspecified purity
Higher consistency may reduce downstream purification and impurity interference
Verify latest CoA per supplier
Chemical Procurement Quality Control Building Block Reproducibility

Research and Industrial Application Scenarios for 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs (PI3K, cdk5/p25, Syk, and Related Kinases)

The compound's core scaffold—a 2-aminothiophene linked to an N1-methyl, C3-isobutyl 1,2,4-triazole—embeds the pharmacophoric elements required for kinase hinge binding. As demonstrated by the PI3K inhibitor series, the N1-methyl triazole establishes a precise H-bond network with the hinge (N2 to Val882 backbone NH; N4 from Asp841), while the C3-isobutyl group occupies a hydrophobic pocket adjacent to the ATP binding site [4]. The free 2-amino group on the thiophene provides a synthetically tractable handle for amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling, enabling rapid diversification of the solvent-exposed region to optimize selectivity and PK. The documented class-level benchmark for clubbed triazolyl thiophenes includes cdk5/p25 IC₅₀ = 46 ± 2 nM and PI3Kα Kᵢ = 1.7 nM with 255-fold mTOR selectivity, establishing a meaningful potency baseline that this compound, upon appropriate elaboration, is structurally positioned to approach . Teams pursuing Syk, Itk, GSK-3, or Aurora kinase inhibitors should consider this building block as a core for focused library synthesis.

Antimicrobial Lead Generation Targeting DNA Gyrase and Bacterial Topoisomerases

Thiophene-linked 1,2,4-triazoles have demonstrated DNA gyrase inhibition superior to ciprofloxacin (IC₅₀ = 4.84 µM vs. 27.3 µM) [4]. The target compound retains the essential thiophene–triazole connectivity of the validated hits while offering a free primary amine for further substitution with heteroaryl, acyl, or sulfonamide groups known to enhance gyrase B subunit binding. Its predicted logP of 2.8–3.1 places it within the optimal range for Gram-negative outer membrane penetration, and the isobutyl group may provide additional hydrophobic contact with the gyrase B adenine-binding pocket. Research groups investigating novel anti-Gram-negative or anti-MRSA agents can use this compound as a starting point for parallel synthesis of amide or urea libraries, with the expectation of achieving or exceeding the published IC₅₀ benchmarks.

Chemical Biology Probe Development and PROTAC Linker Attachment

The presence of a primary aromatic amine on the thiophene ring, combined with the metabolically stable N1-methyl triazole and the lipophilic isobutyl tail, makes this compound an attractive warhead or ligand fragment for chemical biology applications. The amine can be directly converted to a chloroacetamide, acrylamide, or PEGylated linker without requiring protecting group manipulation, facilitating conjugation to E3 ligase ligands (e.g., VHL, CRBN) for PROTAC development. The consistent ≥97% vendor purity ensures that the starting material does not introduce confounding impurities into cellular target-engagement assays (e.g., NanoBRET, CETSA), where even 2–3% of a reactive impurity can generate false-positive degradation signals .

Agrochemical Lead Discovery: Triazole–Thiophene Fungicides and Plant Growth Regulators

Novel triazole compounds containing thiophene groups have demonstrated both fungicidal activity and plant growth regulatory effects in preliminary biological screens [4]. The target compound's isobutyl side chain mirrors the lipophilic tails found in commercial triazole fungicides (e.g., tebuconazole, which bears a tert-butyl group), while the 2-aminothiophene moiety introduces a hydrogen-bond donor–acceptor pair that could interact with fungal CYP51 or plant gibberellin biosynthesis enzymes differently than the prototypical 1,2,4-triazole fungicides. Agrochemical discovery teams seeking to overcome resistance to existing demethylation inhibitor (DMI) fungicides may find this scaffold a useful starting point for synthesizing novel analogs with a differentiated binding mode.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead
Defined hinge-binding motif; derivatizable 2-amine for library expansion
Target engagement and isoform selectivity profiling
Antimicrobial lead generation
Thiophene–triazole scaffold with favorable logP and free amine for diversification
DNA gyrase inhibition and MIC endpoint screening
Chemical biology probe / PROTAC
Metabolically stable N1-methyl triazole; amine linker attachment point
Cellular target-engagement assay compatibility
Agrochemical lead discovery
Triazole–thiophene with lipophilic isobutyl tail; potential CYP51 interaction
Fungicidal and plant growth regulatory screening
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